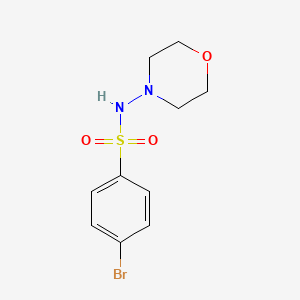

4-Bromo-N-morpholinobenzenesulfonamide

Übersicht

Beschreibung

4-Bromo-N-morpholinobenzenesulfonamide is a chemical compound with the molecular formula C10H13BrN2O3S. It is a sulfonamide derivative, characterized by the presence of a bromine atom, a morpholine ring, and a benzenesulfonamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-morpholinobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-morpholinobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Coupling Reactions: Formation of biaryl compounds

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-morpholinobenzenesulfonamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

Industrial Applications: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Bromo-N-morpholinobenzenesulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with proteins and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromobenzenesulfonamide: Lacks the morpholine ring, making it less versatile in certain applications.

N-Morpholinobenzenesulfonamide: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

4-Chloro-N-morpholinobenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties

Uniqueness

4-Bromo-N-morpholinobenzenesulfonamide is unique due to the combination of the bromine atom and the morpholine ring, which provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

4-Bromo-N-morpholinobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of 305.19 g/mol. It features a bromine atom attached to a morpholinobenzenesulfonamide structure, which contributes to its unique biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer cells. The specific mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, it has been reported to selectively inhibit tumor growth in breast cancer cells that overexpress specific enzymes while sparing healthy cells .

The biological activity of this compound is believed to derive from its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : It can bind to specific receptors, altering their activity and influencing cellular responses.

- Signal Transduction Modulation : By affecting the signaling pathways, it may induce apoptosis in malignant cells while preserving normal cellular functions.

Table: Summary of Biological Activities and Mechanisms

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on breast cancer cell lines (BT-20 and MDA-MB-231), researchers found that the compound effectively inhibited cell growth in BT-20 cells while having minimal effects on MDA-MB-231 cells. This selectivity suggests potential for targeted cancer therapy .

Synthesis and Production

The synthesis of this compound typically involves a multi-step organic reaction process. A common method includes:

Eigenschaften

IUPAC Name |

4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJJUACHAFOJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333040 | |

| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64268-87-7 | |

| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.